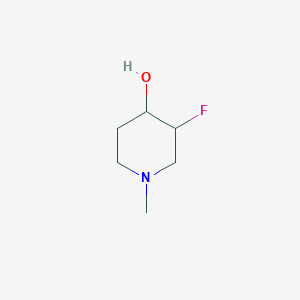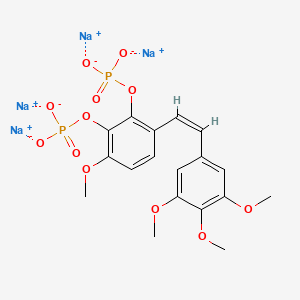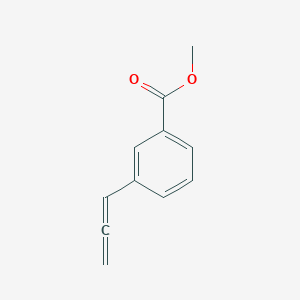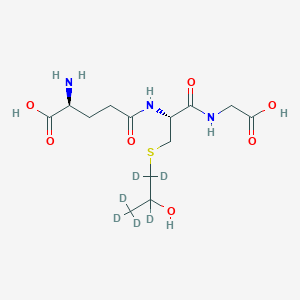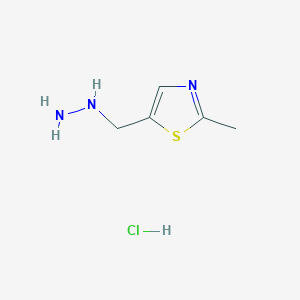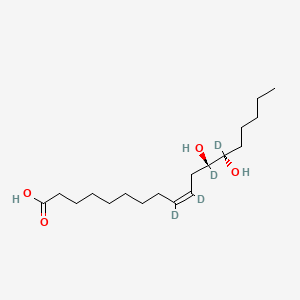
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid is a specialized chemical compound used in various scientific research fields. This compound is a deuterated analog of 12,13-dihydroxyoctadec-9-enoic acid, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The presence of deuterium can significantly alter the compound’s physical and chemical properties, making it valuable for studying biological processes and developing new pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.
Epoxidation: Formation of an epoxide intermediate by reacting the precursor with an oxidizing agent.
Hydroxylation: Conversion of the epoxide to dihydroxy groups using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of hydroxyl groups to form alkanes or alkenes.
Substitution: Replacement of hydroxyl groups with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
科学的研究の応用
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a drug development tool.
Industry: Utilized in the synthesis of specialized materials and chemicals.
作用機序
The mechanism of action of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid: The non-deuterated analog with similar chemical structure but different physical properties.
(Z,12S,13R)-12,13-epoxyoctadecenoic acid: An epoxide analog used in similar research applications.
Uniqueness
The uniqueness of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid lies in its deuterium content, which can enhance its stability and alter its reactivity. This makes it a valuable tool for studying complex biological processes and developing new pharmaceuticals.
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChIキー |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])([C@@]([2H])(CCCCC)O)O)/CCCCCCCC(=O)O |
正規SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
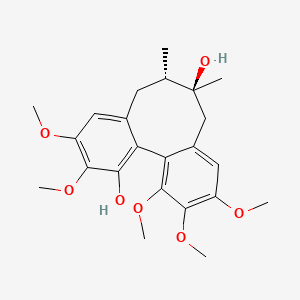
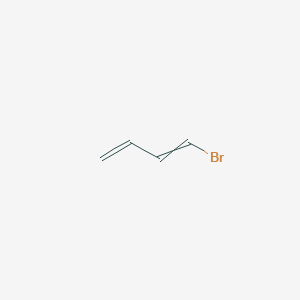


![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
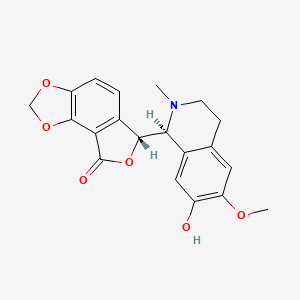
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
